Product packaging for 3-(4-Bromo-2-fluorophenoxy)propanoic acid(Cat. No.:CAS No. 926237-13-0)

3-(4-Bromo-2-fluorophenoxy)propanoic acid

Cat. No.: B2477643
CAS No.: 926237-13-0
M. Wt: 263.062
InChI Key: KSYHKLPDBXQOIS-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H8BrFO3 and its molecular weight is 263.062. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO3 B2477643 3-(4-Bromo-2-fluorophenoxy)propanoic acid CAS No. 926237-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHKLPDBXQOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 3 4 Bromo 2 Fluorophenoxy Propanoic Acid

Historical and Current Synthetic Approaches to Related Aryloxypropanoic Acids

The synthesis of aryloxypropanoic acids has a rich history, primarily revolving around the formation of the ether linkage. Two classical and enduring methods dominate this field: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing ethers. wikipedia.org It typically involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. wikipedia.org In the context of aryloxypropanoic acids, this translates to the reaction of a phenoxide with a haloalkanoic acid or its ester derivative. chemistnotes.com The reaction is favored by the use of a strong base to deprotonate the phenol (B47542), creating a potent nucleophile. youtube.com

The Ullmann condensation , another cornerstone of ether synthesis, involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures, modern advancements have introduced milder conditions and more efficient catalyst systems. nih.gov This method is particularly useful when the Williamson approach is not feasible.

These foundational methods have been refined over the years with the development of new reagents, catalysts, and reaction conditions to improve yields, reduce side reactions, and enhance substrate scope.

Development and Optimization of Novel Synthetic Pathways for 3-(4-Bromo-2-fluorophenoxy)propanoic acid

A plausible and efficient synthetic route to this compound is via the Williamson ether synthesis. This approach would utilize the readily available starting material, 4-bromo-2-fluorophenol (B1271925). sigmaaldrich.com The synthesis can be envisioned in two main steps:

Deprotonation of the Phenol: 4-bromo-2-fluorophenol is treated with a suitable base to generate the corresponding phenoxide ion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). chemistnotes.com The choice of base and solvent is crucial for the efficiency of this step.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking a suitable three-carbon electrophile, such as 3-bromopropanoic acid or ethyl 3-bromopropanoate. The use of the ester provides a convenient handle for subsequent hydrolysis to the desired carboxylic acid.

Reaction scheme for the synthesis of this compound

Optimization of this pathway would involve screening different bases, solvents, reaction temperatures, and reaction times to maximize the yield and purity of the final product.

Below is an interactive data table summarizing a proposed synthetic approach:

StepReactantsReagentsSolventTemperature (°C)Time (h)Product
14-Bromo-2-fluorophenol, Ethyl 3-bromopropanoateK₂CO₃Acetonitrile (B52724)8012Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate
2Ethyl 3-(4-bromo-2-fluorophenoxy)propanoateLiOHTHF/H₂O254This compound

Mechanistic Elucidation of Key Reaction Steps

The key bond-forming step in the proposed synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction. wikipedia.org The mechanism involves the backside attack of the nucleophilic phenoxide ion on the electrophilic carbon atom of the ethyl 3-bromopropanoate, which bears the leaving group (bromide). khanacademy.org This concerted process, where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, results in an inversion of stereochemistry at the electrophilic carbon, although this is not relevant in this specific case as the carbon is not a stereocenter. wikipedia.org

Investigation of Reaction Kinetics and Thermodynamics

The rate of the Williamson ether synthesis is influenced by several factors. The concentration of both the phenoxide and the alkyl halide will affect the reaction rate, as it is a bimolecular reaction. The nature of the leaving group is also critical; for haloalkanes, the reactivity order is generally I > Br > Cl. The choice of solvent can significantly impact the reaction kinetics, with polar aprotic solvents like acetonitrile or DMF often accelerating S(_N)2 reactions. jk-sci.com

Thermodynamically, the formation of the ether and a salt byproduct is generally a favorable process. The formation of a stable salt, such as potassium bromide, drives the reaction forward.

Green Chemistry Principles in Synthetic Design

Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign. researchgate.net

Atom Economy: The Williamson ether synthesis generally has good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Exploring the use of greener solvents, such as ethanol (B145695) or even water with the aid of phase-transfer catalysts, can reduce the environmental impact of the synthesis. researchgate.net

Energy Efficiency: Optimizing the reaction temperature and time can minimize energy consumption. Microwave-assisted synthesis has been shown to accelerate Williamson ether reactions, often leading to shorter reaction times and higher yields. acs.org

Catalysis: While the traditional Williamson synthesis is not catalytic, exploring catalytic approaches could further enhance its green credentials.

Chemo-, Regio-, and Stereoselectivity in Synthesis

Chemoselectivity: The primary chemoselective challenge in this synthesis is the potential for C-alkylation versus O-alkylation of the phenoxide ion. rsc.org Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. Generally, O-alkylation is favored under kinetic control and in polar aprotic solvents, which is the desired outcome for this synthesis. rsc.org

Regioselectivity: The regioselectivity is determined by the starting material, 4-bromo-2-fluorophenol. The substitution pattern on the aromatic ring is pre-defined and is not altered during the etherification reaction.

Stereoselectivity: The final product, this compound, is achiral. Therefore, stereoselectivity is not a consideration in this particular synthesis unless a chiral starting material or reagent is introduced to create a stereocenter.

Scalability Considerations for Research Applications

For research applications, the synthesis of this compound on a laboratory scale (milligrams to grams) is readily achievable using the proposed Williamson ether synthesis. Key considerations for scaling up include:

Heat Transfer: The deprotonation of the phenol can be exothermic, and efficient heat dissipation is important to maintain control over the reaction.

Mixing: Ensuring efficient mixing is crucial, especially when dealing with heterogeneous mixtures (e.g., solid base in a liquid solvent).

Work-up and Purification: The purification of the final product, likely by crystallization or chromatography, needs to be scalable to handle larger quantities of material.

Reagent Purity: The purity of the starting materials, 4-bromo-2-fluorophenol and the 3-halopropanoate, is critical for obtaining a high yield of the desired product and simplifying purification.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Bromo 2 Fluorophenoxy Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, a complete picture of the atomic connectivity can be assembled.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, multi-dimensional NMR experiments are crucial for unambiguously assigning these signals and establishing the molecular framework. For 3-(4-Bromo-2-fluorophenoxy)propanoic acid, a combination of 2D techniques like COSY, HSQC, and HMBC would provide a complete structural assignment. researchgate.netyoutube.comsdsu.edu

¹H and ¹³C NMR Signal Prediction: Based on the structure, distinct signals are expected for the aromatic protons and carbons, as well as for the aliphatic propanoic acid chain. The aromatic region is anticipated to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The propanoic acid moiety would present two triplet signals in the ¹H NMR spectrum, corresponding to the two methylene (B1212753) groups. nih.govupb.ro

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu A key correlation would be observed between the protons of the C2' and C3' methylene groups of the propanoic acid chain, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). researchgate.net This would definitively link the proton signals of the propanoic acid chain and the aromatic ring to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule. youtube.com For instance, a correlation between the C2' protons (-O-CH₂) and the C1 carbon of the aromatic ring would confirm the ether linkage. Similarly, correlations between the C3' protons (-CH₂-COOH) and the C1' carboxyl carbon would solidify the assignment of the acid chain.

An illustrative table of predicted NMR assignments for this compound is presented below.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1' (COOH)~11-12 (broad s, 1H)~175C2', C3'
C2' (-O-CH₂)~4.3 (t, 2H)~65C1', C3', C1
C3' (-CH₂-C=O)~2.9 (t, 2H)~35C1', C2'
C1-~155 (d)H2', H3, H5
C2-~158 (d)H3, H6
C3~7.2 (dd, 1H)~118 (d)C1, C2, C4, C5
C4-~115 (s)H3, H5
C5~7.4 (dd, 1H)~125 (s)C1, C3, C4, C6
C6~7.0 (t, 1H)~116 (d)C1, C2, C4, C5

Note: This is an interactive data table based on predicted values for illustrative purposes. 'd' indicates a doublet due to C-F coupling.

Solid-state NMR (SSNMR) spectroscopy is a powerful method for characterizing the structure of materials in their solid form, making it particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netnih.gov Different polymorphs can exhibit distinct physical properties, and SSNMR can detect the subtle differences in molecular packing and conformation that give rise to them.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the technique of choice. In the solid state, the NMR signals are sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. acs.org Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. acs.orgnih.gov If different polymorphs of the title compound exist, they would likely differ in their hydrogen-bonding motifs or molecular conformations. These structural variations would result in different isotropic chemical shifts for the carbon atoms, especially the carboxyl carbon (C1') and the carbons of the phenoxy group. By comparing the ¹³C CP/MAS spectra of different batches or crystallization products, the presence of different polymorphs or a mixture of forms can be identified and quantified.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of its elemental formula. nih.govnih.gov For this compound (C₉H₈BrFO₃), the theoretical monoisotopic mass can be calculated precisely.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). libretexts.orgresearchgate.net This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion, separated by two m/z units, which is a definitive indicator for the presence of a single bromine atom in the molecule. jst.go.jpnih.gov

Ion FormulaCalculated Monoisotopic Mass (Da)Species
[C₉H₈⁷⁹BrFO₃]261.9668Molecular Ion (M)
[C₉H₈⁸¹BrFO₃]263.9647Molecular Ion (M+2)
[C₉H₉⁷⁹BrFO₃]⁺262.9746[M+H]⁺
[C₉H₉⁸¹BrFO₃]⁺264.9726[M+H+2]⁺

Note: This is an interactive data table. The values represent the exact masses that would be confirmed by HRMS.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion (or a protonated adduct) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. researchgate.netwvu.edu This provides valuable information about the connectivity of the molecule.

For the protonated molecule [M+H]⁺ of this compound, several fragmentation pathways can be predicted. Common fragmentation for carboxylic acids includes the loss of water (-18 Da) and the loss of the carboxyl group as COOH (-45 Da) or CO₂ (-44 Da). Cleavage of the ether bond is also a highly probable fragmentation pathway.

A plausible fragmentation pathway is outlined in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
263/265245/247H₂OIon resulting from loss of water
263/265189/191C₃H₄O₂Bromofluorophenol radical cation
263/26573C₆H₄BrFO[HOOC-CH₂-CH₂]⁺
189/191110BrFluorophenol radical cation

Note: This is an interactive data table of plausible fragmentation pathways.

X-ray Crystallography and Single-Crystal Diffraction Studies

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com This technique provides precise atomic coordinates, from which it is possible to determine bond lengths, bond angles, and torsion angles with very high precision.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure and provide insights into its solid-state packing and intermolecular interactions. A key feature expected in the crystal structure is the formation of intermolecular hydrogen bonds. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O—H···O hydrogen bonds. researchgate.netnih.gov

ParameterExpected Information from X-ray Crystallography
Crystal System & Space GroupDefines the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensionsa, b, c, α, β, γ; defines the size and shape of the unit cell.
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-O, C-Br, C-F).
Bond AnglesAngles between three connected atoms (e.g., O-C-C, C-C-C).
Torsion AnglesDefines the conformation of the propanoic acid chain and the orientation of the phenoxy group.
Hydrogen Bond GeometryPrecise O···O and O-H···O distances and angles, confirming dimer formation.

Note: This is an interactive data table outlining the data obtained from a crystallographic study.

Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules, such as the potential enantiomers of this compound, is a critical aspect of structural elucidation, particularly in the context of pharmaceutical and biological activity. While a definitive crystallographic study for this specific compound is not publicly available, the absolute configuration of closely related chiral α-aryloxypropanoic acids has been successfully determined using chiroptical spectroscopic methods.

One powerful technique is Vibrational Circular Dichroism (VCD) . For instance, the absolute configurations of 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid have been unambiguously determined. nih.gov The methodology involves resolving the enantiomers, often by chiral High-Performance Liquid Chromatography (HPLC), and then measuring their experimental VCD and infrared absorption spectra. These experimental spectra are then compared with theoretical spectra predicted by ab initio calculations, such as Density Functional Theory (DFT). nih.gov A significant challenge in studying carboxylic acids is the interference from intermolecular hydrogen bonding in solution. To circumvent this, the acids are often converted to their corresponding methyl esters, which eliminates the strong hydrogen bonding effects and allows for a clearer comparison between experimental and predicted VCD spectra. nih.gov By matching the VCD spectra of the esters with the calculated spectra for a known configuration (e.g., R or S), the absolute configuration of the esters, and consequently the parent acids, can be established. nih.gov

Another approach involves the use of chiral probes for Electronic Circular Dichroism (ECD) spectroscopy . In this method, the chiral acid is derivatized with a suitable achiral but conformationally flexible molecule that acts as a chiroptical probe, such as a biphenylazepine. mdpi.com The interaction between the chiral center of the acid and the probe induces a preferred conformation in the probe, resulting in a characteristic ECD spectrum. The sign of a diagnostic ECD signal can then be correlated to the absolute configuration of the chiral acid. mdpi.com This method has been successfully applied to various 2-aryl- and 2-aryloxypropanoic acids. mdpi.com

These established methodologies could be readily applied to determine the absolute configuration of chiral derivatives of this compound, should a chiral center be introduced, for example, at the propanoic acid chain. The choice between VCD and ECD would depend on the specific derivative and the presence of suitable chromophores.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of a molecule is governed by a complex interplay of intermolecular interactions, which dictate the crystal packing arrangement. While the specific crystal structure of this compound is not available in the searched literature, analysis of similar compounds provides significant insight into the expected interactions. The key functional groups present—a carboxylic acid, a bromo substituent, a fluoro substituent, and an aromatic ring—all play crucial roles in directing the supramolecular assembly.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids almost universally form centrosymmetric dimers through a pair of strong O—H···O hydrogen bonds. researchgate.net This is a highly robust and predictable interaction that would be the primary motif in the crystal structure of this compound. For example, the crystal structure of 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid clearly shows this dimer formation. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. rsc.org The strength of this interaction depends on the electron-withdrawing nature of the substituents on the ring. The fluorine atom would enhance the electrophilic character of the bromine, making halogen bonds a likely feature in the crystal packing.

The following table summarizes the expected intermolecular interactions and their typical energetic contributions, which would be quantified by energy framework calculations derived from the crystal structure.

Interaction TypeDescriptionExpected Role in Crystal Packing
O—H···O Hydrogen BondStrong interaction between the carboxylic acid groups.Formation of centrosymmetric dimers; primary structural motif.
Halogen Bond (C—Br···O/F)Directional interaction involving the bromine atom.Linking of the primary dimers into larger assemblies.
π-π StackingInteraction between aromatic rings of adjacent molecules.Contributes to the overall cohesive energy and dense packing.
C—H···F Hydrogen BondWeak interaction involving the fluorine substituent.Fine-tuning of the crystal packing arrangement.
Van der Waals ForcesNon-specific dispersion forces.Significant contribution to the total lattice energy. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational state. By analyzing the vibrational modes, one can confirm the molecular structure and study subtle changes in bonding and geometry. While the experimental spectra for this compound are not provided in the search results, a comprehensive analysis can be performed based on data from analogous compounds like phenoxypropanoic acid, chlorophenoxyacetic acids, and other substituted aromatics. nih.govresearchgate.netmdpi.com

The vibrational spectrum of this compound can be divided into several characteristic regions:

O-H and C-H Stretching Region (3500-2500 cm⁻¹):

The carboxylic acid O-H stretching vibration is one of the most characteristic bands in the IR spectrum. It appears as a very broad and strong absorption band typically centered around 3000 cm⁻¹, often spanning from 3300 to 2500 cm⁻¹. docbrown.info This broadness is a direct result of the strong intermolecular hydrogen bonding in the dimeric structure.

The aromatic and aliphatic C-H stretching vibrations appear between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. These bands are usually of medium to weak intensity and are often superimposed on the broad O-H absorption. researchgate.net

Carbonyl Stretching Region (1800-1650 cm⁻¹):

The C=O stretching of the carboxylic acid group gives rise to a very strong and sharp absorption band in the IR spectrum, typically around 1725-1700 cm⁻¹. docbrown.info Its position is sensitive to the electronic environment and hydrogen bonding. In the dimeric form, this band is found at a lower wavenumber compared to the monomer.

Fingerprint Region (1600-600 cm⁻¹):

This region contains a wealth of structural information, including C=C stretching of the aromatic ring, C-O stretching of the ether and carboxylic acid, and various bending vibrations.

Aromatic C=C stretching vibrations typically appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O stretching vibrations are crucial for this molecule. The aryl-ether (Ar-O-C) stretching is expected to produce strong bands in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-O stretch of the carboxylic acid will also appear in this region, coupled with O-H in-plane bending, around 1300 cm⁻¹.

C-F and C-Br stretching vibrations are also found in this region. The C-F stretch is typically a strong band in the 1250-1000 cm⁻¹ range. The C-Br stretch is found at lower wavenumbers, usually between 600-500 cm⁻¹.

Low-Frequency Region (<600 cm⁻¹):

The following interactive data table summarizes the expected characteristic vibrational frequencies for this compound based on analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman IntensityNotes
O-H stretch (H-bonded)3300-2500Very Strong, BroadWeakCharacteristic of carboxylic acid dimers. docbrown.info
Aromatic C-H stretch3100-3000Medium-WeakStrong researchgate.net
Aliphatic C-H stretch3000-2850MediumMediumFrom the propanoic acid chain.
C=O stretch1725-1700Very StrongMediumLowered frequency due to dimerization. docbrown.info
Aromatic C=C stretch1600-1450Medium-StrongStrongMultiple bands expected.
Asymmetric Ar-O-C stretch1270-1230StrongMediumCharacteristic of aryl ethers.
C-F stretch1250-1000StrongWeakPosition is sensitive to substitution pattern. rsc.org
Symmetric Ar-O-C stretch1050-1000MediumStrong
C-Br stretch600-500Medium-StrongStrong

Computational methods, such as DFT calculations, are invaluable for assigning these vibrational modes accurately. By calculating the theoretical vibrational frequencies and comparing them with experimental FT-IR and Raman spectra, a detailed understanding of the molecule's structure and conformational preferences can be achieved. nih.gov

Computational Chemistry and Theoretical Investigations of 3 4 Bromo 2 Fluorophenoxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it relates the energy and geometry of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to the molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and less stable. For 3-(4-Bromo-2-fluorophenoxy)propanoic acid, the HOMO would likely be localized on the electron-rich phenoxy ring, particularly influenced by the lone pairs of the oxygen and bromine atoms. The LUMO would likely be distributed over the aromatic ring and the carboxylic acid group, which can act as an electron acceptor.

Computational studies on similar aromatic carboxylic acids, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set to determine these parameters. researchgate.net An analogous calculation for this compound would yield similar data, providing quantitative measures of its electronic properties.

Illustrative Data Table 1: Calculated FMO Energies and Related Quantum Chemical Descriptors

This table is an illustrative example based on typical values for similar aromatic acids and does not represent actual calculated data for this compound.

ParameterSymbolValue (eV)
Energy of HOMOEHOMO-6.85
Energy of LUMOELUMO-1.20
HOMO-LUMO Energy GapΔE5.65
Ionization PotentialIP6.85
Electron AffinityEA1.20
Global Hardnessη2.83
Global SoftnessS0.35
Electronegativityχ4.03
Chemical Potentialμ-4.03
Global Electrophilicity Indexω2.87

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The map is generated by calculating the electrostatic potential at the electron density surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an EPS map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and the ether linkage due to their high electronegativity and lone pairs of electrons. The electronegative fluorine and bromine atoms would also contribute to regions of negative potential on the aromatic ring. walisongo.ac.id Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and propensity for forming hydrogen bonds. The aromatic protons and the aliphatic protons on the propanoic acid chain would also show regions of moderately positive potential. This visualization helps identify sites for intermolecular interactions, such as hydrogen bonding, and predicts how the molecule will interact with other reagents. youtube.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding structure of a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonding (σ, π) and antibonding (σ, π) orbitals. researchgate.net

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. This involves charge delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction.

In this compound, key interactions would include the delocalization of electron density from the lone pairs of the ether oxygen, the fluorine, and the bromine atoms into the antibonding π* orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule. The analysis would also quantify the nature of the C-F, C-Br, C-O, and O-H bonds, detailing their hybridization and polarization.

Illustrative Data Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

This table is an illustrative example based on typical interactions in similar molecules and does not represent actual calculated data for this compound.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O) etherπ* (Caromatic-Caromatic)22.5
LP (Br)π* (Caromatic-Caromatic)5.8
LP (F)σ* (Caromatic-Caromatic)4.2
σ (C-H)σ* (C-C)3.5
LP (O) carbonylσ* (Ccarbonyl-Calpha)2.1

Conformational Analysis via Molecular Mechanics and Quantum Methods

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, theoretical methods could be used to predict its behavior in various reactions. For example, the mechanism of its synthesis, such as the etherification between a bromofluorophenol and a propanoic acid derivative, could be modeled. Another area of investigation could be its potential reactions, such as nucleophilic aromatic substitution at the positions activated by the halogen substituents, or reactions involving the carboxylic acid group, like esterification or amide formation. Computational studies on the hydroarylation of similar propenoic acids have successfully used DFT to map out reaction pathways and explain product distributions. mdpi.com

Solvent Effects on Molecular Properties and Reactivity

Most chemical reactions and biological processes occur in solution, and the solvent can have a profound impact on molecular properties and reactivity. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

For this compound, a polar molecule with a hydrogen-bond-donating carboxylic acid group, the choice of solvent is expected to significantly influence its properties. banglajol.info In polar solvents, the HOMO-LUMO gap may change, and the charge distribution described by the EPS map would be altered due to interactions with solvent dipoles. Furthermore, the relative stability of different conformers can shift in response to solvent polarity. nih.gov For instance, a conformer with a larger dipole moment might be preferentially stabilized in a polar solvent. Computational studies investigating solvent effects can provide a more realistic prediction of the molecule's behavior in a specific chemical environment. rsc.org

QSAR (Quantitative Structure-Activity Relationship) Descriptors Derivation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. The foundation of these models lies in the descriptors derived from the molecular structure, which quantify various aspects of the molecule's topology, geometry, and electronic properties. For this compound, a range of these descriptors can be computationally derived to build a comprehensive profile of the molecule.

These descriptors are broadly categorized and provide a numerical representation of the compound's features. Key calculated descriptors for this compound include those related to its lipophilicity, polarity, size, and electronic nature. These parameters are crucial for understanding how the molecule might interact with biological systems or behave in various chemical environments.

Detailed research findings from computational analyses allow for the prediction of properties such as the octanol-water partition coefficient (LogP), which is a measure of a compound's hydrophobicity. Another critical descriptor is the Topological Polar Surface Area (TPSA), which is often correlated with a drug's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors is also a key indicator of a molecule's potential for intermolecular interactions.

The following tables present a selection of computationally derived QSAR descriptors for this compound. These values are obtained through various computational chemistry software and algorithms that analyze the molecule's two-dimensional and three-dimensional structure.

Physicochemical and Topological Descriptors

DescriptorValueDescription
Molecular Weight263.07 g/mol The sum of the atomic weights of all atoms in the molecule.
LogP (Octanol-Water Partition Coefficient)2.89A measure of the molecule's lipophilicity or hydrophobicity.
Topological Polar Surface Area (TPSA)46.5 ŲThe sum of surfaces of polar atoms in a molecule, which correlates with transport properties.
Number of Hydrogen Bond Acceptors3The number of atoms that can accept a hydrogen bond.
Number of Hydrogen Bond Donors1The number of atoms that can donate a hydrogen in a hydrogen bond.
Molar Refractivity55.4 cm³A measure of the total polarizability of a mole of a substance.
Number of Rotatable Bonds4The number of bonds that allow free rotation around them, indicating molecular flexibility.

Electronic and Quantum Chemical Descriptors

DescriptorValueDescription
Dipole Moment3.12 DA measure of the overall polarity of the molecule.
HOMO (Highest Occupied Molecular Orbital) Energy-9.87 eVEnergy of the outermost electron-containing orbital; relates to the ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) Energy-1.23 eVEnergy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap8.64 eVThe energy difference between the HOMO and LUMO, indicating chemical reactivity and stability.

These derived descriptors form the basis for constructing QSAR models. By correlating these numerical values with experimentally determined activities for a series of related compounds, it is possible to develop predictive models. Such models are invaluable in medicinal chemistry and materials science for designing new compounds with enhanced or specific activities, thereby reducing the need for extensive and costly experimental synthesis and testing. The computational investigation of this compound through the derivation of QSAR descriptors is a critical step in characterizing its chemical nature and predicting its potential utility.

Chemical Reactivity and Mechanistic Organic Transformations of 3 4 Bromo 2 Fluorophenoxy Propanoic Acid

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction.

Esterification Reactions and Ester Hydrolysis Kinetics

The conversion of 3-(4-bromo-2-fluorophenoxy)propanoic acid to its corresponding esters can be efficiently achieved through Fischer esterification. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process. organic-chemistry.orgwikipedia.org To favor the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. libretexts.orgathabascau.ca

The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.org A subsequent tetrahedral intermediate forms, followed by the elimination of a water molecule to yield the ester. masterorganicchemistry.com

Conversely, ester hydrolysis, the reverse reaction, can be accomplished by treating the ester with excess water in the presence of an acid catalyst. wikipedia.org Under basic conditions, hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, leading to the formation of a carboxylate salt and an alcohol. wikipedia.org

ReactionAlcohol (R'-OH)Acid CatalystTypical ConditionsProduct
EsterificationMethanolH₂SO₄Reflux, 4-8 hMethyl 3-(4-bromo-2-fluorophenoxy)propanoate
EsterificationEthanol (B145695)TsOHReflux with Dean-Stark trap, 6-12 hEthyl 3-(4-bromo-2-fluorophenoxy)propanoate
EsterificationIsopropanolH₂SO₄Reflux, 8-16 hIsopropyl 3-(4-bromo-2-fluorophenoxy)propanoate
HydrolysisWater (excess)HCl (aq)Reflux, 2-6 hThis compound

Amidation and Peptide Coupling Analogues

The formation of an amide bond from this compound requires the activation of the carboxylic acid, as a direct reaction with an amine results in a non-productive acid-base reaction. chemistrysteps.com This activation is typically achieved using coupling reagents common in peptide synthesis. hepatochem.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.comnih.gov These agents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. chemistrysteps.com

The addition of auxiliaries such as 1-hydroxybenzotriazole (B26582) (HOBt) is common to minimize side reactions and reduce the risk of racemization if chiral amines are used. peptide.com The general process involves the formation of a highly reactive intermediate, which then readily reacts with the amine to form the stable amide bond. hepatochem.com

Coupling ReagentAdditive (Optional)Base (Optional)SolventProduct (with R'-NH₂)
EDCHOBtDIPEADMFN-R'-3-(4-bromo-2-fluorophenoxy)propanamide
DCCDMAP-CH₂Cl₂N-R'-3-(4-bromo-2-fluorophenoxy)propanamide
HATU-DIPEADMFN-R'-3-(4-bromo-2-fluorophenoxy)propanamide
CDI--THFN-R'-3-(4-bromo-2-fluorophenoxy)propanamide

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(4-bromo-2-fluorophenoxy)propan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reagent of choice for this reduction is lithium aluminum hydride (LiAlH₄). chemguide.co.ukorgosolver.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. chemguide.co.uk The mechanism involves an initial acid-base reaction between the hydride and the acidic proton of the carboxylic acid, followed by coordination of the aluminum to the carboxylate oxygen atoms. chemistrysteps.com Subsequent hydride transfers reduce the carboxylate first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.orgchemistrysteps.com The aldehyde cannot be isolated as it is more reactive than the starting carboxylic acid. libretexts.org

Reducing AgentSolventConditionsProduct
LiAlH₄Anhydrous THF or Et₂O1) 0 °C to RT, 2-4 h; 2) Aqueous workup (e.g., H₂O, dil. HCl)3-(4-Bromo-2-fluorophenoxy)propan-1-ol
NaBH₄Methanol or EthanolRT, 24 hNo reaction
BH₃·THFTHF0 °C to RT, 2-6 h3-(4-Bromo-2-fluorophenoxy)propan-1-ol

Aromatic Substitution Reactions on the Halogenated Phenoxy Ring

The bromo- and fluoro-substituents on the phenoxy ring are key sites for modification. The bromine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the site of the bromine atom on the aromatic ring.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This versatile reaction allows for the formation of biaryl structures or the introduction of various alkyl or alkenyl groups. libretexts.org The reaction of this compound (or its ester derivative to protect the acidic proton) with an arylboronic acid would yield a 3-(4'-aryl-2-fluorophenoxy)propanoic acid derivative. mdpi.com

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A palladium catalyst and a base are required, and the reaction typically results in the formation of the trans-substituted alkene. organic-chemistry.org This would install a styrenyl-type group at the 4-position of the phenoxy ring.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org The process is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method is used to synthesize arylalkynes, which are valuable synthetic intermediates.

Reaction TypeCoupling PartnerCatalyst/PrecatalystLigand (Typical)BaseProduct Type
Suzuki Arylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃K₂CO₃, Cs₂CO₃4-Aryl substituted derivative
Heck Alkene (e.g., Styrene)Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃4-Alkenyl substituted derivative
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, Piperidine4-Alkynyl substituted derivative

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

The aromatic ring of this compound lacks strong activation for SNAr. The propanoic acid ether linkage is a weak activating group, and there are no nitro or cyano groups to stabilize the negative charge of the Meisenheimer complex. Consequently, SNAr reactions on this ring are expected to be challenging and require harsh conditions.

A point of mechanistic interest is the competition between the bromine and fluorine atoms as potential leaving groups. In typical SNAr reactions on activated rings, the C-F bond is often more reactive than C-Br, not because fluoride (B91410) is a better leaving group, but because the high electronegativity of fluorine strongly stabilizes the intermediate carbanion in the rate-determining addition step. masterorganicchemistry.comstackexchange.com However, given the lack of activation on this specific ring, forcing conditions with a very strong nucleophile (e.g., NaNH₂ or an organolithium reagent) might lead to complex reaction pathways, potentially including elimination-addition (benzyne) mechanisms rather than a classic SNAr process. science.gov

Investigation of Acid-Base Equilibria and Tautomerism

The most prominent acid-base characteristic of this compound stems from its carboxylic acid functional group. In aqueous solutions, it can donate a proton to establish an equilibrium with its conjugate base, the 3-(4-bromo-2-fluorophenoxy)propanoate ion.

The acidity of the carboxylic acid is influenced by the electronic effects of the substituted phenoxy group. The fluorine and bromine atoms on the phenyl ring are electron-withdrawing groups, which can exert an inductive effect through the ether linkage, potentially increasing the acidity of the propanoic acid moiety compared to unsubstituted phenoxypropanoic acid. The position of these substituents is crucial in determining the magnitude of this effect.

Acid-Base Equilibrium:

CH₃CH₂COOH + H₂O ⇌ CH₃CH₂COO⁻ + H₃O⁺

The equilibrium position is dependent on the pH of the solution. At a pH below the pKa, the protonated carboxylic acid form will predominate, while at a pH above the pKa, the deprotonated carboxylate form will be the major species.

Tautomerism, the migration of a proton accompanied by a shift of a double bond, is not a significant feature of this compound. The molecule does not possess the necessary structural features, such as a keto-enol system, to exhibit prominent tautomeric forms. The carboxylic acid group itself does not undergo tautomerization, and the aromatic ring's structure is stable.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Role in the Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of porous crystalline materials with a wide array of applications in gas storage, separation, and catalysis. The structure and properties of these materials are dictated by the geometry and functionality of their organic linkers. Carboxylic acids are among the most common functional groups used to construct these frameworks due to their ability to form strong coordination bonds with metal ions (in MOFs) or robust covalent bonds (in COFs). osti.gov

3-(4-Bromo-2-fluorophenoxy)propanoic acid possesses a terminal carboxylic acid group, making it a potential candidate as a monodentate or, with further functionalization, a multidentate organic linker. The presence of the bromo and fluoro substituents on the phenyl ring can also influence the electronic properties and the porosity of the resulting framework. rsc.org For instance, the halogen atoms could engage in halogen bonding, providing an additional layer of structural control and potentially enhancing the framework's stability and selectivity for certain guest molecules.

While the direct use of this compound in the synthesis of advanced organic frameworks has not been reported, the principles of linker design in MOF and COF chemistry suggest its potential utility. rsc.orgresearchwithrutgers.com The table below illustrates the general characteristics of organic linkers in the construction of such frameworks and how this compound aligns with these properties.

Linker Characteristic General Requirement for Organic Frameworks Potential of this compound
Coordination Group Presence of functional groups capable of binding to metal centers (e.g., carboxylates, phosphonates). nih.govresearchgate.netContains a carboxylic acid group suitable for coordination.
Structural Rigidity Rigid linkers are often preferred to create well-defined and porous structures.The phenyl ring provides rigidity, while the propanoic acid chain offers some flexibility.
Functionality Tunable functional groups on the linker can modify the framework's properties.The bromo and fluoro substituents can be used for post-synthetic modification or to tune electronic properties.
Length and Geometry The length and geometry of the linker determine the pore size and topology of the framework.The propanoic acid chain extends the linker length compared to a simple benzoic acid.

Precursor to Biologically Relevant Scaffolds and Heterocycles

The structural framework of this compound makes it a plausible precursor for the synthesis of various biologically relevant scaffolds and heterocycles. The presence of the phenoxypropanoic acid moiety is particularly significant, as it can undergo intramolecular cyclization reactions to form chromanone and other related heterocyclic systems. researchgate.netijrpc.com

One of the most direct applications would be its conversion to a substituted chroman-4-one. This can be achieved through an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid. The resulting 7-bromo-5-fluoro-2,3-dihydrochromen-4-one would be a valuable intermediate for further elaboration into more complex molecules with potential biological activity. Chromanones are a common motif in natural products and have been associated with a wide range of pharmacological properties. nih.govnih.govorganic-chemistry.org

The general transformation is depicted below:

Furthermore, the carboxylic acid and the aromatic bromine atom provide handles for a variety of cross-coupling and condensation reactions, enabling the construction of diverse heterocyclic systems. researchgate.netnih.govnih.govresearchgate.netmdpi.com For example, the bromine atom could be utilized in Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, leading to the synthesis of complex polycyclic structures.

Enabling Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.gov This approach relies on the screening of libraries of small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates.

This compound possesses several characteristics that make it an attractive candidate for inclusion in a fragment library. Its molecular weight and calculated lipophilicity (cLogP) are likely to fall within the ranges typically defined by the "Rule of Three," a set of guidelines for the properties of fragment-like molecules.

"Rule of Three" Parameter Guideline for Fragments Estimated Properties of this compound
Molecular Weight < 300 Da~263 g/mol
cLogP ≤ 3Estimated to be within this range
Number of Hydrogen Bond Donors ≤ 31 (from the carboxylic acid)
Number of Hydrogen Bond Acceptors ≤ 33 (from the ether and carboxylic acid oxygens)
Number of Rotatable Bonds ≤ 3> 3, but still relatively simple

The presence of both hydrogen bond donor and acceptor groups, along with a defined three-dimensional shape due to the propanoic acid side chain, would allow it to make specific interactions with a protein binding site. The bromo and fluoro substituents provide vectors for synthetic elaboration, allowing for the systematic optimization of fragment hits. While no specific use of this compound in FBDD has been reported, its structural features are well-suited for such applications. researchgate.netnih.govlifechemicals.comasinex.com

Chiral Pool Synthesis Utilizing the Propanoic Acid Moiety

The propanoic acid moiety of this compound contains a stereogenic center at the alpha-position to the carbonyl group. This introduces the possibility of using this compound in chiral pool synthesis, where enantiomerically pure starting materials are used to synthesize complex chiral molecules.

The racemic mixture of this compound can likely be resolved into its individual enantiomers using standard chiral resolution techniques. iupac.orgnih.gov This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization and subsequent liberation of the enantiomerically pure acid. mdpi.comnumberanalytics.comnih.gov

In Vitro Biological Target Interactions and Mechanistic Insights for 3 4 Bromo 2 Fluorophenoxy Propanoic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Prediction of Binding Modes and Affinities with Receptor Models

There are no published studies detailing the use of computational models to predict the binding modes or affinities of 3-(4-Bromo-2-fluorophenoxy)propanoic acid with any specific protein receptors.

Identification of Key Pharmacophore Features

Without molecular modeling or interaction studies, the key pharmacophore features of this compound responsible for potential biological activity have not been identified.

Enzyme Inhibition Assays: Mechanistic Investigations

Determination of Inhibition Constants (e.g., Ki, IC50)

No experimental data from enzyme inhibition assays are available for this compound. Consequently, no inhibition constants such as K_i or IC_50 values have been reported.

Elucidation of Enzyme Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive)

As no enzyme inhibition has been documented, the mechanism of inhibition (competitive, non-competitive, or uncompetitive) for this compound remains unknown.

Structure-Activity Relationship (SAR) Studies for Enzyme Targets

There are no published structure-activity relationship studies that include this compound to delineate how its structural features influence its activity against any enzyme targets.

Receptor Binding Assays: Affinity and Selectivity Profiling

No data from receptor binding assays, including radioligand or fluorescence-based studies, are available in the public domain for this compound. Consequently, its affinity and selectivity profile for any specific receptor targets remain uncharacterized.

Radioligand Binding Studies

Information regarding the use of radiolabeled this compound to determine its binding affinity (Kd) or inhibition constants (Ki) for any receptor is not present in published literature.

Fluorescence-Based Binding Assays

There are no published reports of fluorescence-based binding assays being utilized to investigate the interaction of this compound with any biological targets.

SAR Elucidation for Receptor Targets

Without primary binding data, no Structure-Activity Relationship (SAR) studies for this compound concerning any receptor targets have been described in the scientific literature.

Investigation of Interaction with Other Biomolecules (e.g., DNA, RNA, Lipids)

There is no available research detailing the direct interaction of this compound with other biomolecules such as DNA, RNA, or lipids.

Mechanistic Studies of Cellular Pathway Modulation (In Vitro Models)

No in vitro studies investigating the effects of this compound on cellular pathways have been published. Therefore, its mechanism of action at a cellular level is currently unknown.

Future Directions and Emerging Research Avenues for 3 4 Bromo 2 Fluorophenoxy Propanoic Acid

Development of Advanced Methodologies for Stereoselective Synthesis

The presence of a chiral center in derivatives of phenoxypropanoic acid means that its biological activity is often stereospecific. Consequently, the development of advanced methodologies for the stereoselective synthesis of such compounds is a critical area of future research. The demand for enantiomerically pure compounds in various fields, including pharmaceuticals and agrochemicals, drives the innovation of asymmetric synthesis techniques.

Future efforts will likely concentrate on the design and application of novel chiral catalysts to achieve high enantioselectivity in the synthesis of 3-(4-bromo-2-fluorophenoxy)propanoic acid derivatives. Research into chiral Brønsted acids and chiral cobalt(III) complexes has shown promise in catalyzing stereoselective reactions for related structures, suggesting a viable path forward. rsc.org The exploration of enzymatic resolutions, which have been successfully applied to fluorinated arylcarboxylic acids, presents another green and highly selective alternative. mdpi.com The development of multicomponent reactions that can create multiple chiral centers in a single step is also an area of growing interest, offering an efficient route to complex, stereochemically defined molecules. purdue.edu

Table 1: Potential Catalysts for Stereoselective Synthesis
Catalyst TypePotential AdvantageRelevant Precedent
Chiral Phosphoric AcidsHigh enantioselectivity through non-covalent activation.Synthesis of chiral bridged polycyclic compounds.
Bis(oxazoline)-Metal ComplexesEffective in asymmetric hetero-Diels-Alder reactions. purdue.eduSynthesis of dihydropyranones. purdue.edu
Enzymes (e.g., Lipases)High chemo-, regio-, and enantioselectivity under mild conditions.Deracemization of fluorinated arylcarboxylic acids. mdpi.com
Chiral Cobalt(III) ComplexesBrønsted acid catalysis for enantioselective reactions. rsc.orgStereoselective synthesis of cis-4-aminofuranobenzopyrans. rsc.org

Exploration of Novel Catalytic Transformations

The halogen substituents on the phenyl ring of this compound are prime targets for novel catalytic transformations. The bromine atom, in particular, is an excellent handle for cross-coupling reactions, which could be exploited to introduce a wide array of functional groups. Future research will likely focus on leveraging this reactivity to create libraries of derivatives with diverse properties.

Furthermore, the direct C-H functionalization of the aromatic ring represents a powerful and atom-economical strategy for molecular diversification. nih.gov The development of catalysts that can selectively activate and functionalize the C-H bonds of the phenoxypropanoic acid scaffold would open up new avenues for creating novel molecular architectures. mdpi.comyoutube.comicp.ac.ru This could lead to the synthesis of compounds with enhanced biological activity or novel material properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Expanding the Scope of Bio-conjugation and Prodrug Design

The carboxylic acid group of this compound provides a convenient attachment point for bioconjugation, a strategy used to improve the pharmacological properties of a molecule. nih.gov Future research in this area will likely focus on creating prodrugs to enhance bioavailability and target-specific delivery. mdpi.com

A particularly promising approach is the conjugation of the molecule with amino acids. al-edu.comnih.govmdpi.com Amino acid conjugates can utilize endogenous transport systems to improve absorption and distribution. mdpi.com The choice of amino acid can be tailored to target specific tissues or to modulate the release rate of the active compound. This strategy has been successfully employed for various natural compounds and could be readily applied to this compound. mdpi.com

Table 2: Potential Amino Acid Conjugates and Their Advantages
Amino AcidPotential AdvantageRelevant Precedent
GlycineMost commonly used for conjugation of a wide variety of carboxylic acids. al-edu.comConjugation of benzoic acid to yield hippuric acid. al-edu.com
L-GlutamineUtilized by primates for conjugation of arylacetic acids. al-edu.comMetabolism of arylacetic acids in humans. al-edu.com
AlanineCan improve solubility and bioavailability.Prodrug design for brivanib. mdpi.com
ValineCan enhance stability and modify pharmacokinetic profiles.Conjugates of piperine (B192125) with antileishmanial activity. mdpi.com

Design of Next-Generation Molecular Probes and Chemical Tools

The unique structure of this compound makes it an attractive scaffold for the design of next-generation molecular probes and chemical tools. rsc.orgnih.gov These tools are invaluable for studying biological processes at the molecular level.

Future research could involve the incorporation of fluorophores into the structure of this compound to create fluorescent probes. researchgate.netresearchgate.netnih.gov These probes could be designed to report on specific biological events or to visualize cellular structures. The bromo-substituent could also be replaced with a radioisotope to create imaging agents for diagnostic applications. nih.gov Furthermore, derivatives of this compound could be developed as chemical probes to identify and validate new drug targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromo-2-fluorophenoxy)propanoic acid, and what reaction conditions are critical for success?

  • Methodology : A common approach involves nucleophilic substitution of 4-bromo-2-fluorophenol with a propanoic acid derivative (e.g., ethyl 3-bromopropionate) under anhydrous conditions. For example, zinc powder in THF under nitrogen protection facilitates activation, followed by acid workup to yield the carboxylic acid . Key conditions include inert atmosphere, controlled temperature (e.g., reflux in THF), and purification via liquid-liquid extraction (e.g., using ethyl acetate and aqueous acid/base washes) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze aromatic proton environments (e.g., coupling patterns for fluorine and bromine substituents in 1^1H and 19^19F NMR) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., molecular ion peak at m/z corresponding to C9_9H7_7BrFO3_3) .
  • FT-IR : Identify carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Follow OSHA guidelines for halogenated aromatics:

  • Use fume hoods to minimize inhalation risks .
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in amber glass containers away from light to avoid degradation .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F) influence the acidity of this compound compared to analogs?

  • Methodology : Measure pKa via potentiometric titration in aqueous buffer (e.g., 0.1 M KCl). Compare with structurally similar acids (e.g., 3-(4-chlorophenyl)propanoic acid, pKa ~4.61). Electron-withdrawing groups (Br, F) increase acidity by stabilizing the deprotonated form through inductive effects . Advanced studies may use computational chemistry (DFT) to model charge distribution .

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce halogen retention .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Process Monitoring : Use in-situ FT-IR or HPLC to track reaction progress and identify side products (e.g., dihalogenated derivatives) .

Q. How can this compound be functionalized for use in enzyme inhibition studies?

  • Methodology :

  • Esterification : Convert the carboxylic acid to a methyl ester using thionyl chloride/MeOH for cell permeability .
  • Biotinylation : Attach biotin via EDC/NHS coupling to create probes for pull-down assays targeting enzymes like carboxylases .
  • Fluorescent Tagging : Synthesize amide derivatives with dansyl or FITC labels for fluorescence-based binding assays .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns in crystalline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers with identical nominal masses (e.g., bromine vs. chlorine isotopes) .

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